Sec61-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

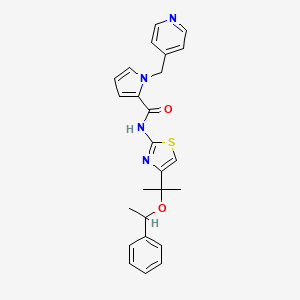

Molecular Formula |

C25H26N4O2S |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

N-[4-[2-(1-phenylethoxy)propan-2-yl]-1,3-thiazol-2-yl]-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide |

InChI |

InChI=1S/C25H26N4O2S/c1-18(20-8-5-4-6-9-20)31-25(2,3)22-17-32-24(27-22)28-23(30)21-10-7-15-29(21)16-19-11-13-26-14-12-19/h4-15,17-18H,16H2,1-3H3,(H,27,28,30) |

InChI Key |

WYXUQEFSQHVHIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(C)(C)C2=CSC(=N2)NC(=O)C3=CC=CN3CC4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Structural Analysis of a Small Molecule Inhibitor Bound to the Sec61 Translocon: A Technical Guide

Disclaimer: As of late 2025, specific structural, quantitative, or mechanistic data for a compound designated "Sec61-IN-3" is not publicly available in peer-reviewed literature. This guide therefore provides a comprehensive framework for the structural analysis of a representative small molecule inhibitor bound to the Sec61 translocon, using publicly available data from well-characterized inhibitors such as cotransin, mycolactone, and apratoxin A. The methodologies and principles described herein are directly applicable to the study of novel inhibitors like this compound upon the availability of specific data.

Executive Summary

The Sec61 translocon is the central component of the protein translocation machinery in the endoplasmic reticulum (ER), making it a critical target for therapeutic intervention in diseases characterized by aberrant protein secretion, such as cancer and viral infections.[1][2] Small molecule inhibitors that block the Sec61 channel have emerged as promising therapeutic agents. Understanding the precise molecular interactions between these inhibitors and the Sec61 complex is paramount for rational drug design and optimization. This technical guide outlines the structural and functional analysis of a representative small molecule inhibitor bound to the human Sec61 complex, providing a blueprint for researchers, scientists, and drug development professionals. We detail the common mechanism of inhibition, present quantitative data for known inhibitors, provide detailed experimental protocols for structural and functional characterization, and visualize key pathways and workflows.

The Sec61 Translocon: Structure and Function

The Sec61 complex is a heterotrimeric membrane protein assembly, consisting of the Sec61α, Sec61β, and Sec61γ subunits.[2] The largest subunit, Sec61α, forms the core of the protein-conducting channel with ten transmembrane helices.[2] This channel facilitates the translocation of nascent polypeptide chains into the ER lumen and the integration of transmembrane proteins into the ER membrane.[1] The channel is gated by a "plug" domain that occludes the pore and a "lateral gate" that opens to allow the exit of transmembrane segments into the lipid bilayer.[1]

Common Mechanism of Sec61 Inhibition by Small Molecules

Cryo-electron microscopy (cryo-EM) studies have revealed a common mechanism of action for a structurally diverse range of Sec61 inhibitors, including natural products and synthetic molecules.[1] These inhibitors bind to a common, lipid-exposed pocket on the Sec61α subunit.[1] This binding site is strategically located at the interface of the partially open lateral gate and the plug domain.[1] By occupying this pocket, the inhibitors effectively act as molecular glue, stabilizing the plug in its closed conformation and preventing the opening of the translocation pore.[1] This blockade halts protein translocation, leading to the accumulation of untranslocated precursor proteins in the cytosol and triggering cellular stress responses.[1]

Data Presentation: Quantitative Analysis of Representative Sec61 Inhibitors

The inhibitory potency of various small molecules against the Sec61 translocon has been quantified using in vitro translocation assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.

| Inhibitor | Assay Type | System | IC50 Value | Reference(s) |

| Mycolactone A/B | Cell Viability | Human Foreskin Fibroblasts (HFFF) | 12 nM | [3] |

| Ipomoeassin F | In Vitro Translocation | Rabbit Reticulocyte Lysate | ~50 nM | [2] |

| Apratoxin A | Cell Growth Inhibition | Human Cancer Cell Lines | Low nM range | [4] |

| Decatransin | Yeast Growth Inhibition | Saccharomyces cerevisiae | >100-fold increase for resistant mutants | [5] |

| Cotransin (CT8) | In Vitro Translocation | Synthetic Proteoliposomes | ~5-10 µM (substrate-dependent) | [5][6] |

| Eeyarestatin I | In Vitro Glycosylation | Rabbit Reticulocyte Lysate | ~70 µM | [1][7] |

Experimental Protocols

Cryo-Electron Microscopy of the Sec61-Inhibitor Complex

This protocol outlines the key steps for determining the high-resolution structure of a small molecule inhibitor bound to the Sec61 complex.

1. Expression and Purification of the Human Sec61 Complex:

- A human-yeast chimeric Sec complex is often used to enhance stability and yield. This typically involves co-expressing human Sec61α1, Sec61β, and Sec61γ with yeast Sec63, Sec71, and Sec72 in Saccharomyces cerevisiae.

- The complex is solubilized from microsomal membranes using a mild detergent (e.g., digitonin or glyco-diosgenin).

- Purification is achieved through affinity chromatography (e.g., using a FLAG tag on one of the subunits), followed by size-exclusion chromatography to ensure homogeneity.

2. Complex Formation:

- The purified Sec complex is incubated with a molar excess of the small molecule inhibitor (e.g., 100-500 µM) for a defined period (e.g., 1 hour) on ice to ensure saturation of the binding site.[8]

3. Cryo-EM Grid Preparation and Vitrification:

- A small volume (e.g., 3 µL) of the Sec61-inhibitor complex at an appropriate concentration (typically 0.5-5 mg/mL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).

- The grid is blotted to create a thin film of the sample and then rapidly plunge-frozen into liquid ethane cooled by liquid nitrogen using an automated vitrification device (e.g., a Vitrobot).

4. Cryo-EM Data Acquisition:

- Data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) operating at 300 kV, equipped with a direct electron detector.

- Automated data collection software is used to acquire a large number of movies of the vitrified sample.

5. Image Processing and 3D Reconstruction:

- The raw movie frames are subjected to motion correction and contrast transfer function (CTF) estimation.

- Particles (projections of the Sec61-inhibitor complex) are automatically picked from the micrographs.

- Several rounds of 2D and 3D classification are performed to select for high-quality, homogeneous particles.

- A final 3D reconstruction is generated, and the resolution is determined.

6. Model Building and Refinement:

- An initial model of the Sec61 complex is fitted into the cryo-EM density map.

- The model is manually adjusted and rebuilt to fit the density, with particular attention paid to the inhibitor binding pocket and any conformational changes.

- The final atomic model is refined against the cryo-EM map.

In Vitro Protein Translocation Assay

This assay functionally assesses the inhibitory activity of a compound on Sec61-mediated protein translocation.

1. Preparation of Components:

- In Vitro Transcription/Translation System: A commercial rabbit reticulocyte lysate system is typically used.

- mRNA Template: mRNA encoding a model secretory protein with a signal sequence (e.g., preprolactin) is transcribed in vitro.

- Microsomes: Canine pancreatic rough ER microsomes, which are rich in Sec61 translocons, are prepared.

- Inhibitor: The small molecule inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

2. Translocation Reaction:

- The in vitro translation reaction is assembled with rabbit reticulocyte lysate, amino acids (including a radiolabeled one, e.g., [35S]-methionine), and the mRNA template.

- The inhibitor (at various concentrations) or vehicle control (DMSO) is added to the reaction mixture.

- Canine pancreatic microsomes are added to the reaction to allow for co-translational translocation.

- The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) to allow for protein synthesis and translocation.

3. Analysis of Translocation:

- The reaction is stopped, and successful translocation is assessed by one of two common methods:

- Protease Protection Assay: The samples are treated with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the lumen of the microsomes will be protected from digestion.

- Glycosylation Analysis: If the model protein contains an N-linked glycosylation site, successful translocation into the ER lumen will result in its glycosylation, leading to a shift in its molecular weight.

- The samples are analyzed by SDS-PAGE and autoradiography. A decrease in the amount of protected or glycosylated protein in the presence of the inhibitor indicates inhibition of translocation.

4. Data Quantification:

- The intensity of the bands corresponding to the translocated and non-translocated protein is quantified using densitometry.

- The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway: Co-translational Translocation and Inhibition

Caption: Co-translational protein translocation pathway and its inhibition by a small molecule.

Experimental Workflow: Structural and Functional Analysis

Caption: Workflow for the structural and functional analysis of a Sec61 inhibitor.

Conclusion and Future Directions

The structural analysis of small molecule inhibitors in complex with the Sec61 translocon provides invaluable insights into their mechanism of action. The recurring theme of a common binding pocket that stabilizes the channel in a closed, inactive state offers a clear strategy for the development of new therapeutics. For a novel compound like "this compound," the workflow and methodologies described in this guide provide a robust path forward for its characterization.

Future research will likely focus on developing inhibitors with greater selectivity for specific client proteins, which could minimize off-target effects and enhance therapeutic windows. Additionally, time-resolved cryo-EM could provide a dynamic view of how these inhibitors engage with the translocon during the process of protein translocation, further refining our understanding and aiding in the design of next-generation Sec61 modulators.

References

- 1. Eeyarestatin I inhibits Sec61-mediated protein translocation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Decatransin, a new natural product inhibiting protein translocation at the Sec61/SecYEG translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe Cotransin | Chemical Probes Portal [chemicalprobes.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

Preliminary Studies on Sec61-IN-3 Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of Sec61-IN-3, a novel inhibitor of the Sec61 translocon. The Sec61 complex is a critical component of the protein translocation machinery in the endoplasmic reticulum (ER), making it a promising target for therapeutic intervention in various diseases, including cancer.[1][2] This document outlines the core mechanism of action of Sec61 inhibitors, presents quantitative data on their cytotoxic effects, details experimental methodologies for assessing cytotoxicity, and illustrates the key signaling pathways involved.

Core Mechanism of Sec61 Inhibition

The Sec61 translocon is a protein-conducting channel responsible for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1] Small molecule inhibitors, such as this compound, typically bind to the Sec61α subunit, the central component of the channel. This binding event stabilizes a closed or partially open conformation of the translocon, physically obstructing the passage of nascent polypeptide chains.[3][4] This blockade of protein translocation leads to the accumulation of misfolded proteins in the cytoplasm, triggering a cellular stress response known as the Unfolded Protein Response (UPR).[5] If the stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic signaling cascade, ultimately leading to programmed cell death.[1][5]

Quantitative Cytotoxicity Data

The cytotoxic activity of various Sec61 inhibitors has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below. These data serve as a benchmark for evaluating the potency of novel inhibitors like this compound.

| Inhibitor | Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| KZR-261 | HT29 (Colorectal) | Not Specified | IC50 | 1681 | [6] |

| H82 (Lung) | Not Specified | IC50 | 55 | [6] | |

| BxPC-3 (Pancreas) | Not Specified | IC50 | 92 | [6] | |

| 22Rv1 (Prostate) | Not Specified | IC50 | 28 | [6] | |

| Mycolactone | MM1S (Multiple Myeloma) | Viability Assay | Cytotoxicity | ≥ 50 (at 72h) | [7] |

| Apratoxin A | Various Cancer Cells | Proliferation Assay | Antiproliferative | In nanomolar range | [1] |

| Ipomoeassin F | Various Tumor Cells | Not Specified | Cytotoxicity | In nanomolar range | [1] |

| CADA | HEK293T | Proliferation Assay | CC50 | > 50,000 | |

| CK147 (CADA derivative) | HEK293T | Proliferation Assay | CC50 | 360 | |

| Cotransin | Yeast | Growth Inhibition | IC50 | Varies by mutation | [2] |

| Eeyarestatin I (ESI) | Not specified | In-vitro Assay | IC50 | 70,000 | [2] |

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plates

-

Adherent or suspension cells

-

This compound stock solution

-

Complete culture medium

-

Microplate reader

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

-

Aspirate the MTT solution and add 150 µL of solubilization solution to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm.[11]

Protocol for Suspension Cells:

-

Seed cells at an appropriate density in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control.

-

Incubate for the desired exposure time.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[8]

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.[9]

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Add 150 µL of solubilization solution and resuspend the cells to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12]

Materials:

-

LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

-

96-well plates

-

Adherent or suspension cells

-

This compound stock solution

-

Culture medium

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay. Include control wells for:

-

Untreated cells (spontaneous LDH release)

-

Lysis buffer-treated cells (maximum LDH release)

-

Medium only (background)

-

-

Treat cells with serial dilutions of this compound and incubate for the desired duration.

-

Centrifuge the plate at 250-400 x g for 5-10 minutes to pellet the cells.[12]

-

Carefully transfer 50-150 µL of the supernatant from each well to a new 96-well plate.[12]

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50-60 µL of the reaction mixture to each well containing the supernatant.[12]

-

Incubate for 20-30 minutes at room temperature, protected from light.[12]

-

Add 20-50 µL of stop solution to each well.[12]

-

Measure the absorbance at 490 nm within 1 hour.

Data Analysis for Cytotoxicity Assays: Percentage cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Signaling Pathways in this compound Induced Cytotoxicity

Inhibition of the Sec61 translocon by this compound disrupts protein homeostasis, leading to the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER function. However, under sustained ER stress, the UPR switches to a pro-apoptotic program.

The UPR is initiated by three ER-resident transmembrane sensors:

-

IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the translation initiation factor eIF2α, which attenuates global protein synthesis but selectively enhances the translation of transcription factors like ATF4.

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor for ER chaperone genes.

Prolonged activation of these pathways, particularly the PERK-ATF4 axis, leads to the upregulation of the pro-apoptotic protein CHOP. CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins of the Bcl-2 family, leading to caspase activation and cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sec61 blockade therapy overrides resistance to proteasome inhibitors and immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Investigating the Substrate Specificity of Novel Sec61 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is the primary channel for the entry of most secretory and transmembrane proteins into the endoplasmic reticulum (ER), making it a critical nexus for cellular protein biogenesis. Its central role in processes frequently dysregulated in diseases like cancer and inflammatory disorders has positioned it as a compelling therapeutic target. A new generation of small molecule inhibitors of Sec61 is emerging, offering the potential for novel therapeutic interventions. A key aspect of the development and application of these inhibitors is understanding their substrate specificity – which proteins are susceptible to translocation blockade and which are spared.

This technical guide provides an in-depth overview of the substrate specificity of novel Sec61 inhibitors, with a focus on the underlying mechanisms and the experimental approaches used for their characterization. While specific data for the compound designated "Sec61-IN-3" (a thiazole derivative mentioned in patent WO2020176863A1) is not extensively available in the public domain, we will draw upon data from extensively studied novel inhibitors, such as KZR-261 and KZR-834, to illustrate the principles of substrate-selective Sec61 inhibition.[1]

Mechanism of Substrate-Selective Sec61 Inhibition

The Sec61 translocon is a dynamic channel that recognizes and processes a vast array of signal peptides and transmembrane domains (TMDs) with diverse sequences. Novel Sec61 inhibitors, including thiazole derivatives like this compound and other compounds such as KZR-261, typically bind to the Sec61α subunit, the central pore-forming component of the translocon.[2] Cryo-electron microscopy studies have revealed that many of these inhibitors bind within the lateral gate of the Sec61 channel, a region critical for the insertion of signal peptides and the release of TMDs into the lipid bilayer.

By binding to this site, the inhibitors are thought to stabilize a conformation of the translocon that is incompatible with the productive engagement of a subset of substrate proteins. This interference appears to be dependent on the specific sequence and biophysical properties of the substrate's signal peptide or TMD. The current understanding is that these inhibitors disrupt the normal interaction between the nascent polypeptide's signal sequence and the translocon in a sequence-specific manner, effectively preventing its translocation into the ER lumen.

Data Presentation: Substrate Specificity of Novel Sec61 Inhibitors

Quantitative proteomic studies have been instrumental in defining the substrate selectivity of novel Sec61 inhibitors. These studies reveal a consistent pattern where secreted proteins and type I transmembrane proteins (with a single TMD and the N-terminus in the ER lumen) are preferentially inhibited, while many multi-pass transmembrane proteins and type II/III transmembrane proteins are less affected.

While comprehensive public datasets of IC50 values for a wide range of substrates for specific novel inhibitors are limited, the following tables summarize the observed trends in substrate sensitivity based on available literature for compounds like KZR-261 and KZR-834.[3][4]

Table 1: Substrate Classes Sensitive to Novel Sec61 Inhibitors

| Substrate Class | General Observation | Examples of Affected Proteins/Pathways |

| Secreted Proteins | High sensitivity | Cytokines (e.g., IL-6, TNF-α), growth factors (e.g., VEGF), hormones |

| Type I Transmembrane Proteins | High to moderate sensitivity | Receptors (e.g., EGFR, VEGFR), cell adhesion molecules |

Table 2: Substrate Classes Generally Resistant to Novel Sec61 Inhibitors

| Substrate Class | General Observation |

| Multi-pass Transmembrane Proteins | Generally lower sensitivity |

| Type II and Type III Transmembrane Proteins | Generally lower sensitivity |

| Tail-anchored Proteins | Translocation is typically Sec61-independent and thus unaffected |

Experimental Protocols

The determination of Sec61 inhibitor substrate specificity relies on a combination of in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Protein Translocation Assay

This assay directly measures the ability of a protein to be translocated into ER-derived microsomes in the presence or absence of an inhibitor.

Materials:

-

Rabbit reticulocyte lysate (RRL) in vitro translation system

-

Canine pancreatic rough microsomes (RMs)

-

Plasmids encoding substrate proteins with a T7 or SP6 promoter

-

T7 or SP6 RNA polymerase

-

[³⁵S]-Methionine

-

RNase inhibitor

-

Proteinase K

-

SDS-PAGE and autoradiography equipment

Methodology:

-

In Vitro Transcription: Linearize the plasmid DNA containing the substrate gene. Perform in vitro transcription using T7 or SP6 RNA polymerase to generate mRNA. Purify the mRNA.

-

In Vitro Translation and Translocation:

-

Set up the RRL in vitro translation reaction according to the manufacturer's instructions.

-

Add the purified mRNA, [³⁵S]-methionine, and RNase inhibitor.

-

For translocation reactions, add canine pancreatic rough microsomes to the translation mix.

-

Add the Sec61 inhibitor at various concentrations (a DMSO control should be included).

-

Incubate the reaction at 30°C for 60-90 minutes to allow for translation and translocation.

-

-

Protease Protection Assay:

-

Following incubation, divide each reaction into two aliquots.

-

To one aliquot, add Proteinase K to digest any non-translocated, cytosolic portions of the protein. Leave the other aliquot untreated.

-

Incubate on ice for 30 minutes.

-

Stop the digestion by adding a protease inhibitor (e.g., PMSF).

-

-

Analysis:

-

Analyze the samples by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

-

Successful translocation is indicated by the presence of a protected, and often signal-cleaved, protein band in the Proteinase K-treated sample. The intensity of this band will decrease in the presence of an effective inhibitor.

-

Cellular Secretion Assay using Gaussia Luciferase (GLuc)

This is a high-throughput method to assess the effect of an inhibitor on the secretion of a specific protein from live cells.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector encoding a signal peptide of interest fused to Gaussia luciferase (GLuc)

-

Transfection reagent

-

Cell culture medium and supplements

-

Gaussia luciferase assay reagent (containing coelenterazine)

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the GLuc reporter plasmid using a suitable transfection reagent.

-

-

Inhibitor Treatment:

-

After 24-48 hours post-transfection, replace the medium with fresh medium containing the Sec61 inhibitor at various concentrations (include a DMSO control).

-

Incubate for a defined period (e.g., 6-24 hours).

-

-

Sample Collection:

-

Carefully collect a small aliquot of the cell culture supernatant.

-

-

Luciferase Assay:

-

Add the Gaussia luciferase assay reagent to the supernatant in a luminometer plate.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of GLuc secretion for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Quantitative Proteomics using Tandem Mass Tags (TMT)

This powerful technique allows for the unbiased, global analysis of changes in the proteome of cells treated with a Sec61 inhibitor, providing a broad view of substrate specificity.

Methodology:

-

Sample Preparation:

-

Culture cells and treat with the Sec61 inhibitor or DMSO for a specified time.

-

Harvest the cells and perform subcellular fractionation to enrich for membrane and secreted proteins.

-

-

Protein Digestion and TMT Labeling:

-

Extract proteins from the desired fractions and quantify the protein concentration.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides from each condition with a different TMT isobaric tag.

-

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single mixture.

-

Fractionate the mixed peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the attached TMT tags, generating reporter ions whose intensities are proportional to the abundance of the peptide in the original samples.

-

-

Data Analysis:

-

Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.

-

Identify proteins whose abundance is significantly altered by the inhibitor treatment.

-

Mandatory Visualizations

Caption: Experimental workflows for determining Sec61 inhibitor substrate specificity.

Caption: Co-translational translocation and its inhibition by Sec61 modulators.

Conclusion

The investigation of the substrate specificity of novel Sec61 inhibitors is a rapidly evolving field with significant implications for drug development. While broad-spectrum inhibition of Sec61 can be toxic, the development of substrate-selective inhibitors like the KZR series and potentially this compound opens up new avenues for therapeutic intervention in diseases driven by the overexpression of specific secreted or transmembrane proteins. The experimental strategies outlined in this guide, from targeted in vitro assays to global proteomic analyses, provide a robust framework for characterizing the nuanced effects of these promising new therapeutic agents. As our understanding of the structural basis for substrate-selective inhibition deepens, so too will our ability to design the next generation of highly targeted and effective Sec61 modulators.

References

- 1. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]

- 3. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Assessing Sec61-IN-3 Efficacy In Vivo

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

The Sec61 translocon is a highly conserved protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the biogenesis of most secretory and transmembrane proteins.[1][2] This channel represents a critical nexus in the secretory pathway, and its inhibition has emerged as a promising therapeutic strategy for diseases heavily reliant on protein secretion, such as cancer and certain viral infections.[3][4] Cancer cells, with their high rate of proliferation and secretion of growth factors, cytokines, and signaling receptors, are particularly vulnerable to disruptions in ER function.[5]

Sec61-IN-3 is a novel, investigational small-molecule inhibitor of the Sec61 translocon. By blocking this channel, this compound is hypothesized to prevent the translocation of nascent polypeptides into the ER, leading to an accumulation of untranslocated proteins in the cytosol. This disruption triggers the Unfolded Protein Response (UPR) and ER stress, which can ultimately induce apoptosis in cancer cells.[5]

This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy, tolerability, and pharmacodynamic (PD) activity of this compound using a human tumor xenograft mouse model.

2.0 Mechanism of Action of Sec61 Inhibitors

Sec61 inhibitors function by physically obstructing the protein translocation channel. Structural studies reveal that many inhibitors bind to a common lipid-exposed pocket formed by the partially open lateral gate and the plug domain of the Sec61α subunit.[6][7][8] This binding stabilizes the plug in a closed state, preventing the channel from opening and thereby blocking the entry and translocation of nascent proteins destined for the secretory pathway.[7][9] The subsequent buildup of misfolded proteins in the cytosol activates the UPR, a signaling network designed to restore ER homeostasis but which triggers apoptosis under conditions of prolonged or severe stress.[5][10]

References

- 1. Sec61 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway | Semantic Scholar [semanticscholar.org]

- 5. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 6. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]

- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 10. Mycolactone: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]

How to dissolve and store Sec61-IN-3 for research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the dissolution and storage of Sec61-IN-3 (MCE HY-139617), a potent inhibitor of the Sec61 translocon. The Sec61 complex is a critical component of the protein translocation machinery in the endoplasmic reticulum (ER), making it an attractive target for therapeutic development in various diseases, including cancer and viral infections. Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. This document outlines the recommended procedures for preparing stock solutions, storage conditions, and a general protocol for its application in cell-based assays.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Sec61 translocon, a protein-conducting channel essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum. By blocking this channel, this compound disrupts the secretion and membrane insertion of a wide array of proteins, leading to cellular stress and apoptosis, particularly in cells highly dependent on protein secretion, such as cancer cells.[1] this compound is a thiazole derivative identified as a protein secretion inhibitor in patent WO2020176863A1.[1][2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Catalog Number | HY-139617 | [3] |

| Purity | 99.22% | [3] |

| Molecular Formula | C₂₅H₂₆N₄O₂S | [4] |

| Molecular Weight | 446.57 g/mol | |

| Solubility in DMSO | 100 mg/mL (223.93 mM) | [4][5] |

| Appearance | Solid, Off-white to yellow | [4] |

| CAS Number | 2484862-54-4 | [4][5] |

Dissolution and Storage Protocols

Proper dissolution and storage of this compound are critical to maintain its stability and activity.

Materials Required

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Protocol for Preparing a 100 mM Stock Solution in DMSO

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 44.66 mg of the compound.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the powder. It is crucial to use anhydrous or freshly opened DMSO as it is hygroscopic, and absorbed water can affect the solubility and stability of the compound.[4][5]

-

Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.[4][5]

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots as recommended in the table below.

Storage Conditions

| Form | Storage Temperature | Shelf Life | Reference |

| Powder | -20°C | 3 years | [4][5] |

| 4°C | 2 years | [4][5] | |

| Stock Solution in DMSO | -80°C | 6 months | [3][4][5] |

| -20°C | 1 month | [3][4][5] |

Note: For long-term storage of the stock solution, -80°C is highly recommended.[3][4][5]

Experimental Protocols: Application in Cell Culture

This section provides a general protocol for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and experimental design and should be determined empirically.

Preparation of Working Solutions

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilutions: Prepare serial dilutions of the stock solution in DMSO to achieve intermediate concentrations. It is advisable to perform initial dilutions in DMSO before diluting in an aqueous medium to prevent precipitation.

-

Final Dilution: Further dilute the intermediate DMSO solutions into your cell culture medium to the desired final concentrations. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

General Protocol for Cell Treatment

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound or the DMSO vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Analysis: Following incubation, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), western blotting for specific protein expression, or ELISA for secreted proteins.

Visualizations

Sec61-Mediated Protein Translocation Pathway

Caption: The Sec61-mediated co-translational protein translocation pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Dissolution and Storage

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

- 1. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]

- 2. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Sec61-IN-3 in Pulse-Chase Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec61-IN-3 is a potent and specific small molecule inhibitor of the Sec61 translocon, the primary channel for protein translocation into the endoplasmic reticulum (ER).[1] The Sec61 complex is a heterotrimeric protein channel, with the Sec61α subunit forming the central pore.[2][3] This channel facilitates the transport of newly synthesized secretory and transmembrane proteins from the cytosol into the ER lumen or membrane.[4][5] this compound exerts its inhibitory effect by binding to a lipid-exposed pocket on the Sec61α subunit, stabilizing the "plug" domain in a closed conformation.[6][7] This action effectively blocks the entry of nascent polypeptide chains into the channel, leading to their accumulation in the cytosol.[1]

Pulse-chase analysis is a classic and powerful technique used to study the kinetics of various cellular processes, including protein synthesis, modification, trafficking, and degradation.[8][9][10] The method involves a short "pulse" period where cells are incubated with radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine) to label newly synthesized proteins. This is followed by a "chase" period with an excess of unlabeled amino acids, allowing the fate of the labeled protein cohort to be tracked over time.[11][12]

The combination of this compound and pulse-chase experiments provides a robust system to quantitatively assess the efficiency of protein translocation into the ER and to elucidate the specific impact of Sec61 inhibition on the biogenesis of particular proteins of interest.

Applications

-

Quantitative Analysis of Protein Translocation: Determine the rate and efficiency of translocation for specific secretory or transmembrane proteins into the ER.

-

Mechanism of Action Studies: Elucidate the role of Sec61 in the biogenesis of novel proteins.

-

Drug Discovery and Development: Screen for and characterize new inhibitors of the secretory pathway.

-

Disease Research: Investigate the impact of impaired protein translocation in diseases such as certain cancers and viral infections, where the secretory pathway is often upregulated or hijacked.[1]

Data Presentation

The following tables present representative quantitative data from pulse-chase experiments using this compound to inhibit the translocation of a model secretory protein and a transmembrane protein.

Table 1: Effect of this compound on the Translocation of a Model Secretory Protein (e.g., Prolactin)

| This compound Conc. (nM) | Chase Time (min) | Translocated Protein (%) | Cytosolic Precursor (%) | Inhibition of Translocation (%) |

| 0 (Vehicle) | 5 | 95 ± 3 | 5 ± 2 | 0 |

| 0 (Vehicle) | 15 | 98 ± 2 | 2 ± 1 | 0 |

| 10 | 5 | 65 ± 5 | 35 ± 4 | 31.6 |

| 10 | 15 | 68 ± 6 | 32 ± 5 | 30.6 |

| 50 | 5 | 25 ± 4 | 75 ± 6 | 73.7 |

| 50 | 15 | 28 ± 5 | 72 ± 7 | 71.4 |

| 200 | 5 | 5 ± 2 | 95 ± 3 | 94.7 |

| 200 | 15 | 6 ± 3 | 94 ± 4 | 93.9 |

Data are represented as mean ± standard deviation from three independent experiments. The percentage of translocated protein is determined by quantifying the mature, glycosylated form, while the cytosolic precursor represents the untranslocated, non-glycosylated form.

Table 2: Effect of this compound on the Integration of a Model Type I Transmembrane Protein (e.g., VSV-G)

| This compound Conc. (nM) | Chase Time (min) | Integrated Protein (%) | Cytosolic Precursor (%) | Inhibition of Integration (%) |

| 0 (Vehicle) | 10 | 92 ± 4 | 8 ± 3 | 0 |

| 0 (Vehicle) | 30 | 96 ± 3 | 4 ± 2 | 0 |

| 10 | 10 | 70 ± 6 | 30 ± 5 | 23.9 |

| 10 | 30 | 73 ± 7 | 27 ± 6 | 24.0 |

| 50 | 10 | 35 ± 5 | 65 ± 7 | 62.0 |

| 50 | 30 | 38 ± 6 | 62 ± 8 | 60.4 |

| 200 | 10 | 8 ± 3 | 92 ± 5 | 91.3 |

| 200 | 30 | 10 ± 4 | 90 ± 6 | 89.6 |

Data are represented as mean ± standard deviation from three independent experiments. The percentage of integrated protein is determined by its resistance to protease digestion in the absence of detergents, indicating successful insertion into the ER membrane.

Signaling Pathways and Experimental Workflows

Caption: Sec61-mediated co-translational protein translocation and its inhibition by this compound.

Caption: Experimental workflow for a pulse-chase assay with this compound.

Experimental Protocols

Protocol 1: Pulse-Chase Analysis of a Secretory Protein

This protocol is designed to assess the effect of this compound on the translocation of a newly synthesized secretory protein into the ER. Translocation is typically assessed by the acquisition of N-linked glycosylation, which results in a shift in molecular weight on SDS-PAGE.

Materials:

-

Adherent cells expressing the protein of interest (e.g., HeLa, HEK293T)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Starvation Medium: Methionine- and Cysteine-free DMEM

-

Labeling Medium: Starvation medium containing 100-200 µCi/mL ³⁵S-labeled Methionine/Cysteine mix

-

Chase Medium: Complete culture medium supplemented with 2 mM unlabeled methionine and 2 mM unlabeled cysteine

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against the protein of interest for immunoprecipitation

-

Protein A/G-agarose beads

-

SDS-PAGE equipment and reagents

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Cell Culture: Plate cells in 6-well plates or 60 mm dishes to reach 80-90% confluency on the day of the experiment.

-

Inhibitor Pre-incubation: Aspirate culture medium. Add fresh complete medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.

-

Starvation: Wash cells twice with warm PBS. Add 1 mL of pre-warmed Starvation Medium. Incubate for 15-30 minutes at 37°C to deplete intracellular pools of methionine and cysteine.[11]

-

Pulse Labeling: Aspirate the starvation medium. Add 0.5 mL of Labeling Medium (also containing this compound or vehicle). Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be optimized to label the protein of interest without significant labeling of downstream products.[13]

-

Chase: Aspirate the labeling medium. Wash the cells once quickly with warm PBS. Add 2 mL of pre-warmed Chase Medium (containing this compound or vehicle). This is the zero-minute (t=0) chase point.

-

Time Points: Incubate the cells at 37°C. At each desired chase time point (e.g., 0, 5, 15, 30, 60 minutes), place the dish on ice and aspirate the chase medium.

-

Cell Lysis: Wash cells once with ice-cold PBS. Add 0.5 mL of ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Immunoprecipitation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Add the specific primary antibody and incubate for 2-4 hours or overnight at 4°C with rotation. Add Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with ice-cold Lysis Buffer.

-

Elution and SDS-PAGE: After the final wash, aspirate the supernatant. Add 2X SDS-PAGE sample buffer to the beads, boil for 5 minutes, and centrifuge. Load the supernatant onto an SDS-PAGE gel.

-

Analysis: After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film. Quantify the band intensities corresponding to the precursor (untranslocated, non-glycosylated) and the mature (translocated, glycosylated) forms of the protein.

Protocol 2: Protease Protection Assay following Pulse-Chase

This assay is used for transmembrane proteins to confirm their integration into the ER membrane. Correctly integrated proteins will have domains in the ER lumen that are protected from digestion by proteases added to the cytosolic side of the ER membrane, unless the membrane is solubilized with a detergent.

Procedure:

-

Perform Pulse-Chase: Follow steps 1-6 from Protocol 1.

-

Cell Permeabilization: After the chase, wash cells with a buffer that preserves organelle integrity (e.g., KHM buffer). Permeabilize the plasma membrane using a mild digitonin treatment, which leaves the ER membrane intact.

-

Protease Treatment: Aliquot the permeabilized cells into three tubes:

-

No treatment (control)

-

Add Proteinase K

-

Add Proteinase K + Triton X-100 (detergent control)

-

-

Incubation and Inactivation: Incubate on ice for 30-60 minutes. Inactivate the protease by adding a specific inhibitor (e.g., PMSF for Proteinase K).

-

Lysis and Immunoprecipitation: Proceed with cell lysis (using a buffer containing protease inhibitors and the specific protease inactivator) and immunoprecipitation as described in steps 7-11 of Protocol 1.

-

Analysis: Analyze the samples by SDS-PAGE and autoradiography. The successfully integrated protein will be protected from protease digestion in the absence of detergent but will be degraded in its presence. The un-translocated precursor in the cytosol will be degraded in both protease-treated samples.

References

- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 3. Sec61 - Wikipedia [en.wikipedia.org]

- 4. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Protein Translocation by the Sec61 Translocon Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]

- 8. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 9. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway | Semantic Scholar [semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

Application Notes: Measuring Cell Viability Following Treatment with Sec61 Inhibitors

Introduction

The Sec61 translocon is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER).[1][2] It serves as the primary gateway for newly synthesized secretory and membrane proteins to enter the secretory pathway.[1][3] The complex is composed of three subunits—Sec61α, Sec61β, and Sec61γ—which form a doughnut-shaped pore.[1][3]

Small molecule inhibitors targeting the Sec61 complex, such as Sec61-IN-3, represent a promising class of therapeutics. These inhibitors function by binding to the Sec61α subunit, obstructing the channel and preventing the translocation of nascent polypeptides into the ER.[1][2][4] This blockade leads to the accumulation of untranslocated proteins in the cytosol, which triggers a cellular stress condition known as the Unfolded Protein Response (UPR).[1][5] Chronic or severe ER stress resulting from sustained Sec61 inhibition can overwhelm the cell's adaptive mechanisms, ultimately leading to apoptosis (programmed cell death).[6][7]

Cancer cells, which often exhibit high rates of protein synthesis and secretion, are particularly vulnerable to disruptions in ER function, making Sec61 inhibitors a compelling strategy for targeted cancer therapy.[1] Assessing the cytotoxic effects of these inhibitors is a critical step in their development. This document provides detailed protocols for two common cell viability assays—the MTT colorimetric assay and the CellTiter-Glo® luminescent assay—to quantify the impact of Sec61 inhibitors on cell health.

Signaling Pathway of Sec61 Inhibition

Inhibition of the Sec61 translocon disrupts protein homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe. The diagram below illustrates this pathway.

General Experimental Workflow

The evaluation of this compound's effect on cell viability typically follows a standardized workflow. This involves cell culture, treatment with a range of inhibitor concentrations, incubation, and subsequent measurement of a viability marker.

Protocols for Cell Viability Assays

Two robust and widely used methods for determining cell viability are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® assay, which quantifies ATP levels.[8][9]

Protocol 1: MTT Colorimetric Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well clear flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.45-0.5 mg/mL.[8][10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies the amount of ATP present, which is a marker of metabolically active, viable cells.[9][12] The reagent contains luciferase and its substrate, which generate a stable "glow-type" luminescent signal proportional to the ATP concentration.[9]

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well opaque-walled plates (white plates are recommended for luminescence)

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® 2.0 Reagent (or equivalent)

-

Multichannel pipette

-

Luminometer or a microplate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. For suspension cells, seed directly before treatment. For adherent cells, allow them to attach overnight.

-

Compound Treatment: Add the desired concentrations of this compound to the wells. Include appropriate vehicle and untreated controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[13][14]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

-

Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

-

Luminescence Measurement: Record the luminescence using a plate reader. The long half-life of the signal provides flexibility in the reading time.[9]

Data Presentation and Analysis

Quantitative data from cell viability assays should be organized systematically to allow for clear interpretation and comparison. The results are typically expressed as a percentage of viability relative to the vehicle-treated control cells. From the dose-response curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Table 1: Illustrative IC₅₀ Values for this compound in Various Cancer Cell Lines

The following table provides a template for presenting the cytotoxic effects of this compound across different cell lines after a 72-hour treatment period, as determined by the CellTiter-Glo® assay.

| Cell Line | Cancer Type | IC₅₀ (nM) | 95% Confidence Interval (nM) |

| HCT116 | Colon Carcinoma | 15.8 | 12.5 - 19.1 |

| A549 | Lung Carcinoma | 22.4 | 18.9 - 25.9 |

| MCF7 | Breast Adenocarcinoma | 35.1 | 31.0 - 39.2 |

| K562 | Chronic Myelogenous Leukemia | 12.5 | 9.8 - 15.2 |

| PANC-1 | Pancreatic Carcinoma | 41.7 | 36.6 - 46.8 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Sec61 - Wikipedia [en.wikipedia.org]

- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 5. portlandpress.com [portlandpress.com]

- 6. The Sec61 translocon limits IRE1α signaling during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. promega.com [promega.com]

- 13. OUH - Protocols [ous-research.no]

- 14. ch.promega.com [ch.promega.com]

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Sec61-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec61-IN-3 is a potent inhibitor of the Sec61 translocon, a protein-conducting channel essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER).[1] Inhibition of the Sec61 complex disrupts protein homeostasis, leading to an accumulation of untranslocated proteins in the cytosol. This triggers cellular stress responses, including the Unfolded Protein Response (UPR), and can ultimately induce programmed cell death, or apoptosis.[1] Consequently, inhibitors of the Sec61 translocon are valuable tools for studying protein translocation and hold therapeutic potential, particularly in oncology, where cancer cells often exhibit heightened levels of protein synthesis and secretion.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, focusing on the induction of apoptosis and alterations in the cell cycle. As specific quantitative data for this compound is not widely available in the public domain, representative data from well-characterized Sec61 inhibitors, Mycolactone and Apratoxin A, are presented to illustrate the expected outcomes of these analyses.

Mechanism of Action of Sec61 Inhibitors

The Sec61 complex is a heterotrimeric protein channel that forms a pore in the ER membrane.[2] It plays a crucial role in the co- and post-translational import of proteins into the ER. Sec61 inhibitors, including this compound, physically obstruct this channel, preventing the translocation of nascent polypeptide chains.[1] This blockade leads to a cascade of cellular events:

-

Inhibition of Protein Translocation: Secretory and membrane proteins fail to enter the ER, leading to their accumulation in the cytoplasm.

-

ER Stress and the Unfolded Protein Response (UPR): The disruption of protein folding and processing in the ER activates the UPR, a signaling network aimed at restoring homeostasis.

-

Induction of Apoptosis: If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[3]

-

Cell Cycle Arrest: Disruption of protein synthesis and cellular stress can also lead to halts in the cell cycle progression.

Data Presentation: Quantitative Analysis of Sec61 Inhibitor Effects

The following tables summarize the cytotoxic and apoptotic effects of representative Sec61 inhibitors, Mycolactone and Apratoxin A, on different cell lines. This data provides a reference for the expected quantitative outcomes when analyzing cells treated with this compound.

Table 1: Apoptotic Effect of Mycolactone Variants on L929 Fibroblast Cells

Data from flow cytometry analysis after 48 hours of treatment. The table shows the percentage of Annexin V positive (early apoptotic) and Propidium Iodide positive (late apoptotic/necrotic) cells.

| Compound | Concentration (ng/mL) | Annexin V Positive (%) | Propidium Iodide Positive (%) |

| Mycolactone A/B | 100 | 80.5 | 15.2 |

| 10 | 75.1 | 10.3 | |

| 1 | 25.3 | 5.1 | |

| Mycolactone F | 100 | 72.4 | 12.8 |

| 10 | 55.6 | 8.9 | |

| 1 | 15.7 | 4.2 | |

| Mycolactone C | 100 | 45.2 | 9.5 |

| 10 | 18.9 | 6.1 | |

| 1 | 8.3 | 3.5 | |

| Vehicle Control | - | 5.2 | 2.1 |

Source: Adapted from research on the cytotoxicity of Mycolactone variants.[4][5]

Table 2: Cytotoxicity of Apratoxin A on H-460 Human Lung Cancer Cells

Data represents the half-maximal inhibitory concentration (IC50) after a 72-hour incubation period.

| Compound | IC50 (nM) |

| Apratoxin A | 0.36 - 0.52 |

| Apratoxin F | 2 |

| Apratoxin G | 14 |

Source: Adapted from studies on the cytotoxic effects of Apratoxins.[6][7] Apratoxin A has been shown to induce G1 cell cycle arrest.[8]

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of apoptosis and cell cycle in cells treated with this compound.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells of interest cultured in appropriate medium

-

This compound (or other Sec61 inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution (or other viability dye)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Carefully collect the cell culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Harvest the adherent cells using a gentle cell scraper or trypsinization.

-

Combine the cells from the medium and the harvested adherent cells.

-

-

Staining:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for multi-color analysis.

-

Gate on the cell population based on forward and side scatter properties.

-

Analyze the fluorescence of Annexin V (e.g., FITC channel) and PI (e.g., PE or PerCP channel).

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cells of interest cultured in appropriate medium

-

This compound (or other Sec61 inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Cell Harvesting:

-

Harvest cells as described in Protocol 1, step 2.

-

-

Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of PI fluorescence to visualize the cell cycle distribution.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Mandatory Visualizations

Caption: Signaling pathway of Sec61 inhibition.

References

- 1. Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]

- 3. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evolved diversification of a modular natural product pathway: apratoxins F and G, two cytotoxic cyclic depsipeptides from a Palmyra collection of Lyngbya bouillonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total structure determination of apratoxin A, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sec61-IN-3 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected effect of Sec61-IN-3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Sec61 inhibitors?

Sec61 inhibitors are small molecules that target the Sec61 translocon complex, a crucial channel in the endoplasmic reticulum (ER) membrane.[1] This channel is responsible for the translocation of newly synthesized proteins into the ER lumen or their integration into the ER membrane.[1] By binding to the Sec61 complex, these inhibitors obstruct the channel, leading to a halt in protein translocation.[1][2] This blockage causes an accumulation of untranslocated proteins in the cytosol, which can induce cellular stress responses, most notably the Unfolded Protein Response (UPR).[1]

Q2: Where do Sec61 inhibitors typically bind?

Most known Sec61 inhibitors, despite their structural diversity, bind to a common, lipid-exposed pocket on the Sec61α subunit.[3][4] This binding site is formed by the partially open lateral gate and the plug domain of the channel.[3][4] By interacting with these critical gating elements, the inhibitors stabilize the plug in a closed state, preventing the translocation pore from opening.[2][3]

Q3: What are the expected downstream cellular effects of Sec61 inhibition?

The primary effect of Sec61 inhibition is the disruption of protein translocation into the ER. This leads to a cascade of downstream effects, including:

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the cytosol and the ER lumen triggers the UPR, a cellular stress response aimed at restoring protein homeostasis.[1]

-

ER Stress: Prolonged or severe inhibition of protein translocation leads to ER stress, which can ultimately trigger apoptosis (programmed cell death).[5]

-

Inhibition of Secretion: Proteins destined for secretion must first enter the ER through the Sec61 translocon. Therefore, Sec61 inhibitors block the secretion of these proteins.

-

Antiviral Activity: Many viruses rely on the host cell's ER for the synthesis and processing of viral proteins. Sec61 inhibitors can block this process, thus exhibiting antiviral properties.[1]

-

Anti-cancer Activity: Cancer cells often have high rates of protein synthesis and secretion, making them particularly vulnerable to ER stress. Sec61 inhibitors can selectively induce apoptosis in cancer cells.[1]

Troubleshooting Guide: Why is this compound Not Showing an Effect?

If you are not observing the expected biological effect of this compound in your experiment, consider the following potential issues, categorized by experimental stage.

Compound-Related Issues

| Potential Problem | Possible Cause | Recommended Solution |

| Compound Integrity | Degradation of this compound due to improper storage (e.g., exposure to light, moisture, or incorrect temperature). | Store the compound as recommended by the manufacturer. If in doubt, obtain a fresh stock. |

| Solubility | This compound may have poor solubility in your experimental buffer or media, leading to precipitation and a lower effective concentration. | Check the solubility data for the compound. Use a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Ensure the final concentration of the solvent in your experiment is low and does not affect the cells. Visually inspect for any precipitation after dilution. |

| Concentration | The concentration of this compound used may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). Start with a broad range of concentrations. |

| Stability in Media | The compound may be unstable in your cell culture media over the course of the experiment, leading to a decrease in the active concentration. | Test the stability of the compound in your media over time. Consider replenishing the media with fresh compound during long-term experiments. |

Cell-Based Assay Issues

| Potential Problem | Possible Cause | Recommended Solution |

| Cell Line Sensitivity | Different cell lines can have varying sensitivities to Sec61 inhibitors due to differences in protein expression, metabolism, or compensatory pathways. | If possible, test this compound in a cell line known to be sensitive to other Sec61 inhibitors. |

| Cell Health and Passage Number | Unhealthy cells or cells at a high passage number may respond differently to stimuli. | Ensure you are using healthy, low-passage cells. Regularly check for mycoplasma contamination.[6] |

| Incorrect Controls | Lack of appropriate positive and negative controls makes it difficult to interpret the results. | Include a known Sec61 inhibitor as a positive control (e.g., cotransin, eeyarestatin I) and a vehicle control (e.g., DMSO) as a negative control.[7] |

| Assay Readout | The chosen assay may not be sensitive enough to detect the effects of this compound at the tested concentrations or time points. | Use a more sensitive assay or a more direct measure of Sec61 inhibition (e.g., a protein translocation assay). |

| Incubation Time | The incubation time may be too short or too long to observe the desired effect. | Perform a time-course experiment to determine the optimal incubation time. |

Target-Related Issues

| Potential Problem | Possible Cause | Recommended Solution |

| Sec61 Expression Levels | The target protein, Sec61, may be expressed at low levels in your cell line. | Verify the expression of Sec61α in your cells using techniques like Western blotting or qPCR. |

| Mutations in Sec61 | Pre-existing or acquired mutations in the Sec61α subunit can confer resistance to inhibitors.[3] | Sequence the SEC61A1 gene in your cell line to check for known resistance mutations. |

| Redundant Pathways | Cells may utilize alternative protein translocation pathways that are not dependent on Sec61, thus bypassing the effect of the inhibitor. | Investigate the presence and activity of alternative translocation pathways in your cell model. |

Experimental Protocols

General Protocol for a Cell Viability Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-